molecular formula C17H23N3O4 B1677660 Phenylalanyl-prolyl-alanine CAS No. 81391-38-0

Phenylalanyl-prolyl-alanine

Cat. No.: B1677660
CAS No.: 81391-38-0
M. Wt: 333.4 g/mol
InChI Key: JLLJTMHNXQTMCK-UBHSHLNASA-N
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Description

Phenylalanyl-prolyl-alanine is a tripeptide composed of the amino acids phenylalanine, proline, and alanine This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylalanyl-prolyl-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, phenylalanine, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, proline, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for the addition of alanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and pH, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenylalanyl-prolyl-alanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.

    Reduction: The peptide bond can be reduced to yield the corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Phenylpyruvic acid and other oxidized derivatives.

    Reduction: Corresponding amines and reduced peptides.

    Substitution: Substituted peptides with modified side chains.

Scientific Research Applications

Phenylalanyl-prolyl-alanine has various applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It serves as a substrate for studying enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of peptide-based materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of phenylalanyl-prolyl-alanine involves its interaction with specific molecular targets and pathways. The phenylalanine residue can interact with enzymes and receptors, influencing various biological processes. The proline residue contributes to the peptide’s conformational stability, affecting its binding affinity and activity. The alanine residue provides structural flexibility, allowing the peptide to adopt different conformations.

Comparison with Similar Compounds

Phenylalanyl-prolyl-alanine can be compared with other similar tripeptides, such as:

    Phenylalanyl-alanyl-proline: This compound has a different sequence, affecting its properties and activities.

    Prolyl-phenylalanyl-alanine: The position of proline and phenylalanine is swapped, leading to different conformational and functional characteristics.

    Phenylalanyl-glycyl-alanine: The presence of glycine instead of proline results in a more flexible peptide with different biological activities.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-11(17(23)24)19-15(21)14-8-5-9-20(14)16(22)13(18)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLJTMHNXQTMCK-UBHSHLNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231076
Record name Phenylalanyl-prolyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81391-38-0
Record name Phenylalanyl-prolyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081391380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanyl-prolyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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